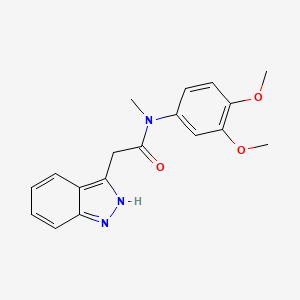
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide, also known as DIM-1, is a novel chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of indazole derivatives and has shown promising results in various scientific studies.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
In neurodegenerative disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory impairment in animal models of Alzheimer's disease.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cancer cells and animal models of inflammation. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), in the brain.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to administer and study in vitro and in vivo experiments. However, one of the limitations is the lack of long-term toxicity and pharmacokinetic data, which may limit its potential clinical applications.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of novel drug delivery systems for this compound, such as nanoparticles and liposomes, to improve its bioavailability and efficacy. Furthermore, more studies are needed to investigate the long-term toxicity and pharmacokinetics of this compound in animal models and humans.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-2-(1H-indazol-3-yl)-N-methylacetamide involves the reaction of 3,4-dimethoxybenzaldehyde and 3-amino-1H-indazole in the presence of acetic anhydride and catalytic amount of sulfuric acid. The resulting product is then treated with N-methylacetamide to obtain the final product, this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2H-indazol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21(12-8-9-16(23-2)17(10-12)24-3)18(22)11-15-13-6-4-5-7-14(13)19-20-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDLDCMDFKQPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

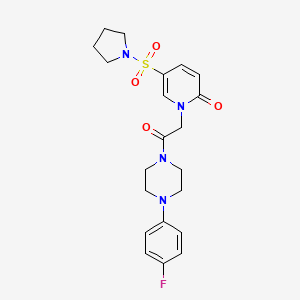

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)
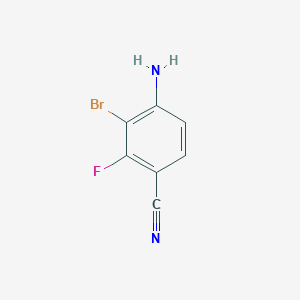
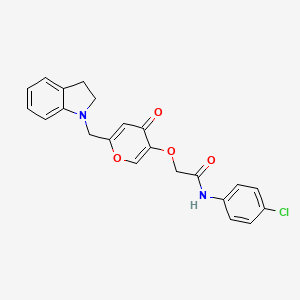
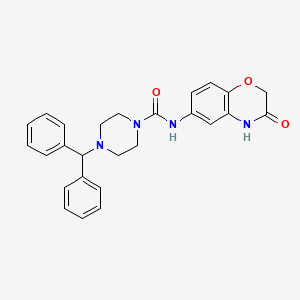
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2888853.png)
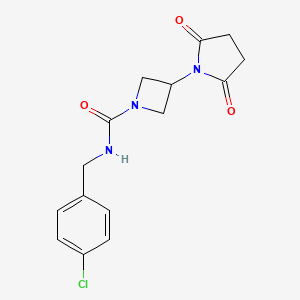
![3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2888857.png)
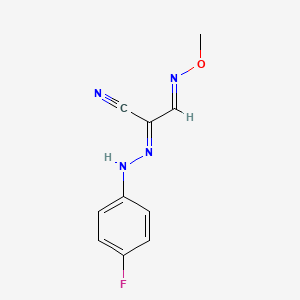
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)
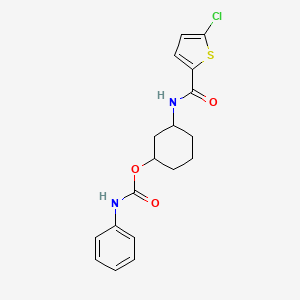
![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)